molecular formula C10H9ClN4 B1491419 2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine CAS No. 1248264-56-3

2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine

Cat. No. B1491419
CAS RN: 1248264-56-3
M. Wt: 220.66 g/mol
InChI Key: IWUFOUYNIVZNAH-UHFFFAOYSA-N
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Description

“2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine” is a compound that belongs to the class of pyrimidinamines . Pyrimidinamines are known for their broad range of biological and pharmacological activities, including antibacterial, antitumor, and antidiabetic properties .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with aminopyridines . For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .


Molecular Structure Analysis

The optimal structure of the pyridine group was found to be 5-CF3, and the optimal structure of the pyrimidine group was 2-CH3-5-Cl-6-CHF2 . The spatial configuration of the carbon atoms connected to R3 plays an important role in the fungicidal activity of the compound .

Scientific Research Applications

Antimicrobial Activity

This compound has been synthesized and characterized for its potential in combating microbial infections. Studies have shown that derivatives of 2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine exhibit a broad range of biological activities, including antimicrobial properties . These derivatives have been tested against various Gram-positive and Gram-negative bacteria, demonstrating moderate to good antibacterial and antifungal activities.

Anti-Fibrotic Activity

Research into the anti-fibrotic activity of pyrimidine derivatives, including 2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine , has been encouraging. The results suggest that these compounds may have significant potential in treating fibrotic diseases, prompting further investigation into their efficacy .

Nonlinear Optical Properties

The compound’s derivatives have been studied for their arrangement in the interlayer space of zirconium sulfophenylphosphonate, which is relevant for materials with nonlinear optical properties. These properties are crucial for applications such as optical triggering, light frequency transducers, and optical memories .

Fungicidal Activity

Derivatives of 2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine have been designed and synthesized with a focus on their fungicidal activity. The spatial configuration of these compounds plays a significant role in their effectiveness against fungal infections .

Antitumor Activity

The thienopyrimidines class, to which this compound belongs, is associated with various therapeutic activities, including antitumor effects. The derivatives of 2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine have been studied for their potential anti-tumor properties, which are linked to their heterocyclic scaffold .

Docking Studies for Enzyme Inhibition

Docking studies have been conducted to understand the mode of action of 2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine derivatives. These studies involve modeling the binding affinity of the compounds towards specific enzymes, such as acetyl-CoA carboxylase, which is a key enzyme in fatty acid metabolism. The results provide insights into the compound’s potential as an enzyme inhibitor .

properties

IUPAC Name

2-chloro-N-(pyridin-4-ylmethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4/c11-10-13-6-3-9(15-10)14-7-8-1-4-12-5-2-8/h1-6H,7H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUFOUYNIVZNAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CNC2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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